molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate

Cat. No.: B1361665
CAS No.: 1033463-24-9
M. Wt: 344.32 g/mol
InChI Key: CVUKWVVZWXRENP-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate is an organic compound with a complex structure that includes an acetylamino group, a nitrobenzyl group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate typically involves multiple steps. One common method starts with the nitration of methyl 4-hydroxybenzoate to introduce the nitro group. This is followed by the protection of the hydroxyl group using a benzyl group. The next step involves the acetylation of the amino group. Finally, the protected hydroxyl group is deprotected to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions can be used.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The benzenecarboxylate ester can be hydrolyzed to release active carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(acetylamino)benzoate
  • Methyl 4-(nitrobenzyl)benzoate
  • Methyl 4-(hydroxybenzyl)benzoate

Uniqueness

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate is unique due to the presence of both acetylamino and nitrobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUKWVVZWXRENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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